An In-Depth Technical Guide to 3-Hydroxy-3'-nitro-2-naphthanilide (CAS 135-65-9)
An In-Depth Technical Guide to 3-Hydroxy-3'-nitro-2-naphthanilide (CAS 135-65-9)
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: Beyond a Simple Dye Intermediate
3-Hydroxy-3'-nitro-2-naphthanilide, cataloged under CAS number 135-65-9 and widely known in the dye industry as Naphthol AS-BS, is a specialty organic compound with a rich history and an evolving future.[1][2] While its primary commercial application lies in the synthesis of high-performance azo dyes and pigments, its molecular architecture holds significant, often overlooked, potential for the fields of biomedical research and drug discovery.[3] This guide moves beyond the material safety data sheet to provide an in-depth technical analysis of its synthesis, characterization, and, most importantly, its sophisticated applications in diagnostics and its prospective role as a versatile scaffold in medicinal chemistry.
The structure features a 3-hydroxy-2-naphthoic acid core linked via an amide bond to a 3-nitroaniline moiety. This combination is not merely incidental; the hydroxylated naphthalene ring system is a classic platform for generating chromophores and fluorophores, while the nitroaromatic group is a well-established pharmacophore, often exploited in the design of prodrugs that are selectively activated under specific physiological conditions, such as hypoxia.[4][5][6] It is this duality that makes 3-Hydroxy-3'-nitro-2-naphthanilide a compelling subject for researchers looking to bridge the gap between materials science and therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the bedrock of its application in any scientific endeavor. These characteristics dictate its solubility, stability, and the analytical methods best suited for its identification and quantification.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 135-65-9 | [1][2][] |
| Molecular Formula | C₁₇H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 308.29 g/mol | [1][2] |
| Appearance | Yellow to brown powder | [] |
| Melting Point | 246-247 °C | [1] |
| Solubility | Insoluble in water; Soluble in alkaline solutions and some organic solvents like N,N-Dimethylformamide (DMF). | [8] |
| IUPAC Name | 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | [] |
| Synonyms | Naphthol AS-BS, Azoic Coupling Component 17 | [1] |
Spectroscopic Characterization
While full spectral data often requires access to specialized databases, the structural features of 3-Hydroxy-3'-nitro-2-naphthanilide allow for a confident prediction of its key spectroscopic signatures.[9][10]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Key expected resonances would include those for the protons on the naphthalene ring system and the nitrophenyl ring. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift. The phenolic hydroxyl proton (-OH) may also be visible, though its position and broadness would be highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will be characterized by a multitude of signals in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the amide group is expected to resonate significantly downfield (δ > 160 ppm). Carbons attached to the nitro group and the hydroxyl group will also show characteristic shifts.[9][11]
-
FTIR Spectroscopy : The infrared spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
-
~3300 cm⁻¹ : N-H stretching of the amide.
-
~3200-3400 cm⁻¹ (broad) : O-H stretching of the phenolic hydroxyl group.
-
~1650 cm⁻¹ : C=O stretching (Amide I band).
-
~1530 cm⁻¹ and ~1350 cm⁻¹ : Asymmetric and symmetric N-O stretching of the nitro group, respectively.
-
~1600, ~1470 cm⁻¹ : C=C stretching within the aromatic rings.[10]
-
Synthesis of 3-Hydroxy-3'-nitro-2-naphthanilide
The synthesis of Naphthol AS derivatives is a well-established process in industrial chemistry, typically involving the condensation of 3-hydroxy-2-naphthoic acid with an appropriate aromatic amine.[3][12] The reaction is an acylation that forms a stable amide bond.
Reaction Principle
The core reaction is the amidation of a carboxylic acid. To facilitate this, the carboxylic acid (3-hydroxy-2-naphthoic acid) is typically activated to make the carbonyl carbon more electrophilic, enabling attack by the nucleophilic amino group of 3-nitroaniline. A common activating agent is a halogenating compound like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂), which transiently converts the carboxylic acid to a more reactive acid chloride or a related intermediate.[13][14]
Step-by-Step Laboratory Protocol
This protocol is a generalized procedure based on established methods for synthesizing N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides and may require optimization.[12][14]
-
Reaction Setup : In a microwave reactor vessel, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) and 3-nitroaniline (1 equivalent) in a high-boiling, dry solvent such as chlorobenzene or xylene.
-
Activation : While stirring, add phosphorus trichloride (approx. 0.5 equivalents) dropwise to the suspension. The addition is typically exothermic and should be controlled.
-
Microwave Irradiation : Seal the vessel and heat the reaction mixture in a microwave reactor to approximately 130°C for 15-45 minutes. Microwave heating offers significant acceleration compared to conventional refluxing.[14]
-
Work-up : After cooling, the solvent is removed under reduced pressure (rotary evaporation). The resulting solid crude product is then purified.
-
Purification : The crude solid can be purified by recrystallization from a suitable solvent like glacial acetic acid or by slurry washing with a hot solvent like ethanol to remove unreacted starting materials.
-
Drying and Characterization : The purified product is dried under vacuum. The final product's identity and purity should be confirmed using the analytical techniques described above (Melting Point, NMR, FTIR).
Core Application: Histochemical Detection of Enzyme Activity
A primary application of 3-Hydroxy-3'-nitro-2-naphthanilide in biomedical research is as a chromogenic substrate for the histochemical localization of hydrolytic enzymes, particularly phosphatases.[8][15] For this purpose, it is used in its phosphorylated form, Naphthol AS-BS phosphate.
Mechanism of Action: The Azo Coupling Principle
The technique is a classic example of an enzyme-initiated in situ chemical reaction. The process unfolds in two critical steps:[15][16]
-
Enzymatic Hydrolysis : At the site of enzyme activity (e.g., acid or alkaline phosphatase), the Naphthol AS-BS phosphate substrate is hydrolyzed. The enzyme cleaves the phosphate ester bond, releasing the highly insoluble 3-Hydroxy-3'-nitro-2-naphthanilide. The insolubility of this primary product is crucial as it prevents diffusion away from the enzyme's location, ensuring high-resolution localization.
-
Azo Coupling : The reaction medium simultaneously contains a stabilized diazonium salt (e.g., Fast Red TR, Fast Blue B).[15][17] The newly formed, electron-rich naphthol derivative immediately undergoes an azo coupling reaction with the diazonium salt.[18] This electrophilic aromatic substitution reaction forms a intensely colored, insoluble azo dye precipitate directly at the site of the enzyme.
Generalized Histochemical Protocol
This protocol provides a framework for detecting acid phosphatase activity. Adjustments to pH, buffer, and diazonium salt are necessary for other enzymes like alkaline phosphatase.[15][19]
-
Tissue Preparation : Use appropriately fixed (e.g., 10% neutral buffered formalin) and processed (paraffin-embedded or frozen) tissue sections.
-
Incubation Solution Preparation (prepare fresh) :
-
Dissolve Naphthol AS-BS phosphate in a small amount of N,N-Dimethylformamide (DMF).
-
Add this to an acidic buffer (e.g., 0.1 M Acetate Buffer, pH ~5.0).
-
Dissolve the diazonium salt (e.g., Fast Red TR) in the buffered substrate solution. Filter the final solution before use.
-
-
Staining : Incubate the tissue sections in the staining solution at 37°C for 30-60 minutes, or until desired staining intensity is achieved. The incubation should be performed in the dark as diazonium salts are light-sensitive.
-
Washing : Rinse the sections gently in distilled water.
-
Counterstaining (Optional) : Lightly counterstain the nuclei with a stain like Mayer's Hematoxylin to provide morphological context.
-
Mounting : Mount the sections using an aqueous mounting medium.
-
Microscopy : Visualize the results under a light microscope. Sites of enzyme activity will be marked by a brightly colored (e.g., red) precipitate.
Prospective Applications in Drug Development
The true potential for 3-Hydroxy-3'-nitro-2-naphthanilide in advanced research lies in leveraging its constituent parts—the naphthanilide scaffold and the nitroaromatic functionality—for drug design.
As a Scaffold for Bioactive Molecules
The 3-hydroxynaphthalene-2-carboxanilide core is a known privileged structure in medicinal chemistry. Derivatives have been synthesized and tested for a range of biological activities, including antibacterial, antimycobacterial, and anticancer properties.[12][20] This compound can serve as a starting point for generating libraries of novel derivatives through modification of both the naphthalene and nitrophenyl rings.
The Role of the Nitro Group: A Hypoxia-Activated Prodrug Trigger
Nitroaromatic compounds are central to the design of hypoxia-activated prodrugs (HAPs).[4][5] Many solid tumors have regions of low oxygen (hypoxia), a condition that makes them resistant to conventional radiation and chemotherapy.
Mechanism of Bioreduction: Under normal oxygen conditions (normoxia), the nitro group (-NO₂) undergoes a one-electron reduction by cellular reductases (like cytochrome P450 reductase) to form a nitro radical anion (-NO₂•⁻). This radical is quickly re-oxidized back to the parent nitro group by molecular oxygen, a futile cycle that prevents further reduction and keeps the drug inactive.[4][5]
However, in the low-oxygen environment of a hypoxic tumor, the radical anion is not re-oxidized. Instead, it undergoes further enzymatic reduction through highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates, ultimately leading to the non-toxic amine (-NH₂).[21] These highly reactive intermediates can be cytotoxic themselves or can trigger the release of a potent cytotoxic effector molecule that was attached to the nitroaromatic trigger.
3-Hydroxy-3'-nitro-2-naphthanilide is an ideal candidate for exploration in this area. It could be developed as a hypoxia-sensitive fluorescent probe, where the reduction of the nitro group leads to a change in its fluorescence properties, allowing for the imaging of hypoxic regions. Alternatively, it could be functionalized with a cytotoxic warhead, creating a novel HAP for targeted cancer therapy.
Safety and Handling
As a laboratory chemical, 3-Hydroxy-3'-nitro-2-naphthanilide requires careful handling. While comprehensive toxicological data for this specific compound is limited, information from its GHS classification and data on related compounds provides a basis for safe laboratory practices.[1]
GHS Hazard Information
| Hazard Statement | Code | Description | Source |
| Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[1]
-
Skin Protection : Wear protective gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.
-
Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
-
Environmental Precautions : Due to its aquatic toxicity, prevent release into the environment.[1] Dispose of waste in accordance with local, state, and federal regulations.
Toxicological Considerations : The toxicity of nitroaromatic compounds can be linked to their bioreduction, which can generate reactive intermediates and oxidative stress.[4][21] Naphthol derivatives themselves can also exhibit varying levels of toxicity.[22][23] Therefore, all contact should be minimized until more specific toxicological data becomes available.
Conclusion and Future Outlook
3-Hydroxy-3'-nitro-2-naphthanilide (Naphthol AS-BS) is far more than a simple precursor for pigments. Its established role as a reliable substrate in enzyme histochemistry provides a direct and valuable application for life science researchers. Furthermore, its molecular structure, combining a versatile naphthanilide scaffold with a hypoxia-sensitive nitroaromatic trigger, presents an exciting and underexplored opportunity for drug development professionals. Future research should focus on synthesizing novel derivatives to probe their biological activities, exploring its potential in hypoxia imaging, and developing it as a trigger for targeted drug delivery systems. By understanding its fundamental chemistry and biological interactions, the scientific community can unlock the full potential of this intriguing molecule.
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Figure 1. Chemical structures of the naphthanilide derivatives under comparison.
